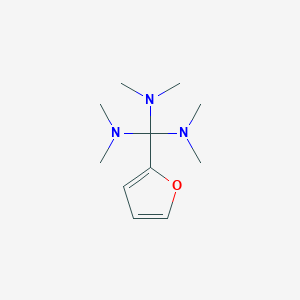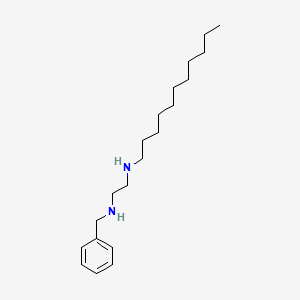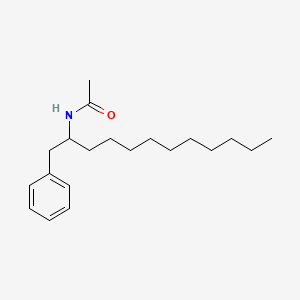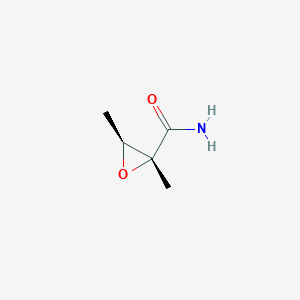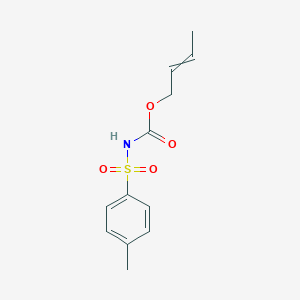![molecular formula C39H34N2O B12583071 2,5-Bis[3-(9-ethyl-9H-carbazol-3-yl)prop-2-en-1-ylidene]cyclopentan-1-one CAS No. 500905-67-9](/img/structure/B12583071.png)
2,5-Bis[3-(9-ethyl-9H-carbazol-3-yl)prop-2-en-1-ylidene]cyclopentan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Bis[3-(9-ethyl-9H-carbazol-3-yl)prop-2-en-1-ylidene]cyclopentan-1-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a cyclopentanone core with two extended conjugated systems, each containing a carbazole moiety. The presence of these conjugated systems imparts significant photophysical properties, making it a subject of interest in materials science and organic electronics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis[3-(9-ethyl-9H-carbazol-3-yl)prop-2-en-1-ylidene]cyclopentan-1-one typically involves the reaction of 9-ethyl-9H-carbazole-3-carbaldehyde with cyclopentanone under specific conditions. One common method includes the use of microwave irradiation to facilitate the reaction, which helps in achieving higher yields and shorter reaction times . The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to enhance the reaction efficiency.
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, ensuring the availability of high-purity starting materials, and employing continuous flow reactors to maintain consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Bis[3-(9-ethyl-9H-carbazol-3-yl)prop-2-en-1-ylidene]cyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of reactive sites on the carbazole moieties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: DMSO, dichloromethane, and toluene.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2,5-Bis[3-(9-ethyl-9H-carbazol-3-yl)prop-2-en-1-ylidene]cyclopentan-1-one has several scientific research applications:
Organic Electronics: Due to its photophysical properties, it is used in organic light-emitting diodes (OLEDs) and photovoltaic cells.
Materials Science: Its ability to form stable films makes it useful in the development of sensors and other electronic devices.
Biological Research: The compound’s fluorescence properties are exploited in bioimaging and as probes in various biological assays.
Wirkmechanismus
The mechanism by which 2,5-Bis[3-(9-ethyl-9H-carbazol-3-yl)prop-2-en-1-ylidene]cyclopentan-1-one exerts its effects is primarily through its interaction with light. The extended conjugated systems allow for efficient absorption and emission of light, making it a valuable compound in photophysical applications. The molecular targets and pathways involved include the interaction with specific wavelengths of light, leading to fluorescence or phosphorescence .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,5-Bis[3-(9-phenyl-9H-carbazol-3-yl)methylene]cyclopentan-1-one
- 2,5-Bis[3-(9-ethyl-9H-carbazol-3-yl)thiophen-2-yl)methylene]cyclopentan-1-one
Uniqueness
Compared to similar compounds, 2,5-Bis[3-(9-ethyl-9H-carbazol-3-yl)prop-2-en-1-ylidene]cyclopentan-1-one stands out due to its specific structural configuration, which provides unique photophysical properties. Its ability to form stable films and its high fluorescence quantum yield make it particularly valuable in organic electronics and materials science .
Eigenschaften
CAS-Nummer |
500905-67-9 |
|---|---|
Molekularformel |
C39H34N2O |
Molekulargewicht |
546.7 g/mol |
IUPAC-Name |
2,5-bis[3-(9-ethylcarbazol-3-yl)prop-2-enylidene]cyclopentan-1-one |
InChI |
InChI=1S/C39H34N2O/c1-3-40-35-17-7-5-15-31(35)33-25-27(19-23-37(33)40)11-9-13-29-21-22-30(39(29)42)14-10-12-28-20-24-38-34(26-28)32-16-6-8-18-36(32)41(38)4-2/h5-20,23-26H,3-4,21-22H2,1-2H3 |
InChI-Schlüssel |
ZRZGMINDTYOYLB-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C2=C(C=C(C=C2)C=CC=C3CCC(=CC=CC4=CC5=C(C=C4)N(C6=CC=CC=C65)CC)C3=O)C7=CC=CC=C71 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


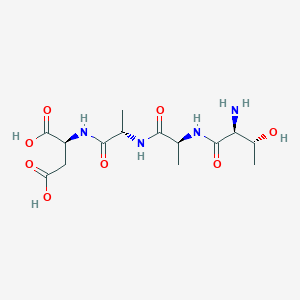
![3,4-Dimethoxy-5-[(trifluoromethyl)sulfanyl]benzoic acid](/img/structure/B12582995.png)
![2-[(2,6-Dichlorophenyl)methoxy]pyrazine](/img/structure/B12583000.png)
![[(3R)-1-butanoylpiperidin-3-yl]methyl butanoate](/img/structure/B12583002.png)
![Acetamide,N-cyclohexyl-2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-methyl-](/img/structure/B12583011.png)
![6-[(2-Hydroxyethyl)amino]-5-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B12583026.png)
![N-{[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide](/img/structure/B12583034.png)
